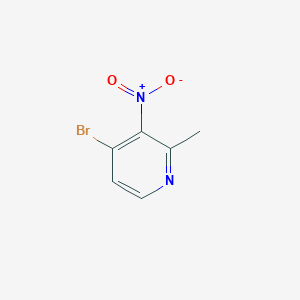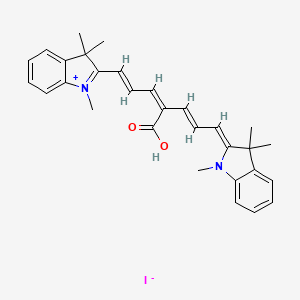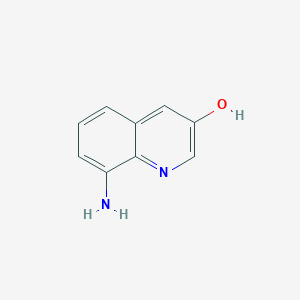
8-Aminoquinolin-3-ol
Overview
Description
8-Aminoquinolin-3-ol is a product that is not intended for human or veterinary use and is for research use only. It has a molecular formula of C9H8N2O and a molecular weight of 160.17 .
Synthesis Analysis
The synthesis of 8-Aminoquinoline derivatives has been reported in several studies. For instance, 8-Aminoquinoline amides of 3-oxo-olean-12-en-28-oic acid and 3-oxo-urs-12-en-28-oic acid were obtained and characterized by 1H, 13C-NMR, and single crystal X-ray analysis . Another study focused on the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The molecular formula is C9H8N2O, with an average mass of 160.173 Da and a mono-isotopic mass of 160.063660 Da .
Chemical Reactions Analysis
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Physical And Chemical Properties Analysis
This compound is a pale yellow solid . Its physical and chemical properties can be significantly changed by linking different substituents onto the quinoline parent ring .
Scientific Research Applications
Therapeutic Discovery and Application in Malaria Treatment 8-Aminoquinolines, notably in therapies against latent malaria, have been pivotal. Their journey from plasmochin to primaquine and recently to tafenoquine marks a significant evolution in antimalarial treatments, underscoring their role in the eradication of this enduring health challenge. Despite their hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients, these compounds remain the cornerstone in the fight against malaria, highlighting the need for continued research into safer alternatives. The introduction of tafenoquine offers a glimpse into the potential of 8-aminoquinolines, albeit with the familiar constraint of G6PD deficiency (Baird, 2019).
Antiparasitic Properties Beyond Malaria The exploration of 8-aminoquinoline derivatives extends beyond malaria to other parasitic infections. Recent advancements have shown promising results in the treatment of leishmaniasis and pneumocystis pneumonia, with certain derivatives demonstrating enhanced efficacy and reduced toxicity. This research direction not only broadens the therapeutic applications of 8-aminoquinolines but also underscores the importance of stereochemistry in medicinal chemistry. The selective activity and reduced hematotoxicity of certain enantiomers highlight the potential for more targeted and safer treatments (Nanayakkara et al., 2008; Tekwani & Walker, 2006).
Synthetic and Medicinal Chemistry Applications 8-Aminoquinoline amides have emerged as compounds of interest in synthetic and medicinal chemistry, particularly in the development of anticancer and antiviral agents. Their role in facilitating metal complexation for both biological activity studies and C-H activation processes has been highlighted, presenting a versatile tool in drug synthesis and discovery (Kroškins et al., 2022).
Development of Fluorescent Probes for Zinc Ion Determination In the realm of analytical chemistry, 8-aminoquinoline derivatives have found application as fluorescent probes for the determination of zinc ions, crucial for both environmental and biological studies. The modification of these molecules to improve water solubility and membrane permeability has led to the development of effective tools for zinc ion detection, showcasing the versatility of 8-aminoquinoline derivatives in various scientific disciplines (Mohamad et al., 2021).
Monoamine Oxidase Inhibition for Enhanced Metabolic Stability Investigations into the metabolic stability of 8-aminoquinoline analogs have revealed their potential as monoamine oxidase inhibitors, suggesting a dual role in enhancing therapeutic value and providing insights into optimizing the pharmacological profiles of future 8-aminoquinoline derivatives. This area of research not only contributes to a deeper understanding of the metabolic pathways of these compounds but also opens new avenues for the development of drugs with improved safety and efficacy profiles (Chaurasiya et al., 2012).
Mechanism of Action
Target of Action
8-Aminoquinolin-3-ol, often abbreviated as AQ, is a derivative of quinoline . Its primary targets are the liver stages of Plasmodium infections . These stages include both the active liver schizonts and the dormant hypnozoites .
Mode of Action
It is believed that the mitochondria may be the biological target of this compound . The compound interacts with its targets, leading to the death of the parasite in the liver stage, thus preventing the progression of the disease .
Biochemical Pathways
This compound has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .
Pharmacokinetics
Its derivative, primaquine, has a much shorter elimination half-life compared to another derivative, tafenoquine . Primaquine has a half-life of 6 hours, while tafenoquine has a half-life of 14 days . These properties impact the bioavailability and efficacy of these compounds.
Result of Action
The action of this compound results in the clearance of liver-stage parasites, especially those from Plasmodium vivax . These parasites can persist in the liver for months as a dormant form (the hypnozoite), which re-emerges much later to cause clinical disease . By killing these parasites, this compound prevents the recurrence of malaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s toxicity can be a major concern in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) . This is a common genetic abnormality, especially in regions where malaria is or has been endemic . Therefore, the safety and efficacy of this compound and its derivatives need to be carefully evaluated in different populations and environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-aminoquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVURCUKRZAGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315258 | |
| Record name | 8-Amino-3-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25369-38-4 | |
| Record name | 8-Amino-3-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-3-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







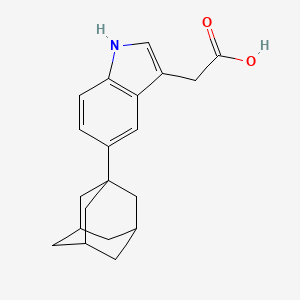


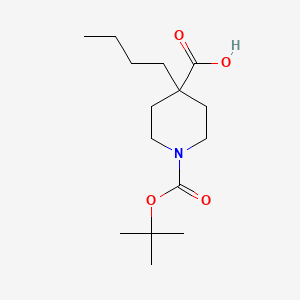
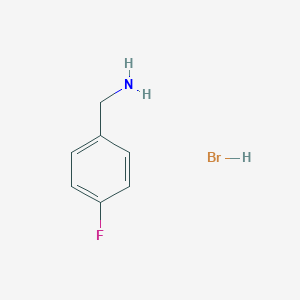

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)

